molecular formula C7H11N3 B11923292 3,3-Bis(1-aziridinyl)propionitrile CAS No. 1004-67-7

3,3-Bis(1-aziridinyl)propionitrile

Cat. No.: B11923292
CAS No.: 1004-67-7
M. Wt: 137.18 g/mol
InChI Key: TZZNYICTGMOBTG-UHFFFAOYSA-N
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Description

3,3-Di(aziridin-1-yl)propanenitrile is an organic compound that features two aziridine rings attached to a central propanenitrile moiety Aziridines are three-membered nitrogen-containing rings known for their significant ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(aziridin-1-yl)propanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the aziridine rings.

Industrial Production Methods

Industrial production of 3,3-Di(aziridin-1-yl)propanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(aziridin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex amine derivatives.

    Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.

    Substitution: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted nitriles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Aziridine Derivatives: Formed through nucleophilic ring opening

    Aziridine N-oxides: Formed through oxidation

    Substituted Nitriles: Formed through substitution reactions

Scientific Research Applications

3,3-Di(aziridin-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Di(aziridin-1-yl)propanenitrile primarily involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form complex amine derivatives. Additionally, the nitrile group can participate in electrophilic substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The simplest aziridine, used as a building block in organic synthesis.

    3-(Aziridin-1-yl)propanenitrile: A related compound with a single aziridine ring.

    Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.

Uniqueness

3,3-Di(aziridin-1-yl)propanenitrile is unique due to the presence of two aziridine rings, which enhances its reactivity and versatility in synthetic applications. The dual aziridine structure allows for the formation of more complex and diverse products compared to compounds with a single aziridine ring.

Properties

CAS No.

1004-67-7

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3,3-bis(aziridin-1-yl)propanenitrile

InChI

InChI=1S/C7H11N3/c8-2-1-7(9-3-4-9)10-5-6-10/h7H,1,3-6H2

InChI Key

TZZNYICTGMOBTG-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CC#N)N2CC2

Origin of Product

United States

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